molecular formula C17H19N2NaO6S B588363 Methicillin-d6 Sodium CAS No. 1356847-96-5

Methicillin-d6 Sodium

Cat. No.: B588363
CAS No.: 1356847-96-5
M. Wt: 408.433
InChI Key: MGFZNWDWOKASQZ-IIBJRIMISA-M
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Description

Methicillin-d6 Sodium is a deuterated analog of Methicillin (Meticillin), a semi-synthetic, narrow-spectrum β-lactam antibiotic of the penicillin class. As an isotopic-labeled standard, it is a crucial research tool used in high-performance liquid chromatography (HPLC) for analytical and quantification purposes, aiding in the development and application of drug detection methods . The parent compound, Methicillin, functions by inhibiting penicillin-binding proteins (PBPs), which are enzymes critical for the synthesis of the bacterial cell wall peptidoglycan . By competitively inhibiting the transpeptidase activity of PBPs, it prevents the cross-linking of peptide chains in the peptidoglycan polymer, ultimately leading to bacterial cell lysis . Methicillin is historically significant for its former use in treating infections caused by beta-lactamase-producing Staphylococcus aureus . Its primary contemporary research value lies in the study of bacterial resistance; the term Methicillin-Resistant Staphylococcus aureus (MRSA) originates from this compound . MRSA resistance is mediated by the mecA gene, which codes for an altered penicillin-binding protein, PBP2a, which has a low affinity for beta-lactam antibiotics, allowing for cell wall synthesis to proceed even in the presence of the drug . Consequently, this compound serves as an essential compound in microbiological and pharmacological research for investigating the mechanisms of antibiotic resistance and developing novel therapeutic strategies. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1356847-96-5

Molecular Formula

C17H19N2NaO6S

Molecular Weight

408.433

IUPAC Name

sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate

InChI

InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3;

InChI Key

MGFZNWDWOKASQZ-IIBJRIMISA-M

SMILES

CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+]

Synonyms

(2S,5R,6R)-6-[(2,6-(Dimethoxy-d6)benzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt;  Azapen-d6;  BRL 1241-d6;  Belfacillin-d6;  Celbenin-d6;  Sodium 6-[2’,6’-(dimethoxy-d6)benzamido)penicillanate;  Penaureus-

Origin of Product

United States

Preparation Methods

Deuteration of Methicillin

The synthesis of Methicillin-d6 sodium begins with non-deuterated methicillin sodium (C₁₇H₁₉N₂NaO₆S) as the starting material. Deuteration is achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange under controlled conditions:

  • Reagents :

    • Deuterium oxide (D₂O) as the deuterium source.

    • Catalytic amounts of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to facilitate exchange.

  • Reaction Setup :

    • Methicillin sodium is dissolved in anhydrous D₂O.

    • The solution is heated to 60–80°C for 24–48 hours under nitrogen atmosphere to prevent hydrolysis of the β-lactam ring.

  • Isolation :

    • The product is precipitated by adding acetone, followed by lyophilization to obtain this compound as a hygroscopic powder.

Table 1: Key Parameters for H-D Exchange

ParameterCondition
Temperature60–80°C
Reaction Time24–48 hours
Deuterium SourceD₂O (99.9% isotopic purity)
Catalyst0.1 M HCl or H₂SO₄
Yield70–85%

Alternative Deuteration Strategies

Recent advancements employ deuterated solvents and reagents to improve isotopic incorporation:

  • Methyl Group Deuteration :
    Methicillin’s dimethoxy phenyl group is deuterated using deuterated methyl iodide (CD₃I) in the presence of a crown ether catalyst. This method achieves >95% deuterium incorporation at the methyl positions.

    Methicillin+2CD3I18-crown-6Methicillin-d6+2HI\text{Methicillin} + 2\, \text{CD}_3\text{I} \xrightarrow{\text{18-crown-6}} \text{Methicillin-d6} + 2\, \text{HI}
  • Enzymatic Deuteration :
    Penicillin acylase enzymes selectively introduce deuterium at the β-lactam carbonyl group, though this method remains experimental due to low yields (~40%).

Industrial Production Methods

Scaling Deuteration Reactions

Industrial synthesis prioritizes isotopic purity and cost-efficiency:

  • Continuous Flow Reactors :

    • Methicillin sodium and D₂O are fed into a reactor at 70°C, with residence times optimized to 6 hours for 90% deuteration.

  • Purification :

    • High-performance liquid chromatography (HPLC) with deuterated mobile phases (e.g., D₂O/acetonitrile-d₃) removes non-deuterated impurities.

  • Quality Control :

    • Isotopic Purity : Assessed via mass spectrometry, requiring ≥98% deuterium incorporation.

    • Residual Solvents : Gas chromatography (GC) ensures acetone and D₂O levels are <0.1%.

Table 2: Industrial Production Specifications

ParameterRequirement
Isotopic Purity≥98%
Residual Solvents<0.1%
Batch Size1–10 kg
Production Cost$12,000–$15,000 per kilogram

Analytical Characterization

Verification of Deuteration

  • NMR Spectroscopy :
    2H^2\text{H} NMR confirms deuterium placement, showing distinct peaks at δ 2.8–3.1 ppm for methyl-deuterated groups.

  • Mass Spectrometry :
    Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 408.43 ([M+Na]⁺), with a 6 Da shift compared to non-deuterated methicillin.

Stability Assessments

  • Thermogravimetric Analysis (TGA) :
    this compound exhibits a decomposition onset at 195°C, comparable to the parent compound.

  • Hydrolysis Resistance :
    The deuterated β-lactam ring shows a 15% slower hydrolysis rate in aqueous buffers (pH 7.4) due to the kinetic isotope effect.

Chemical Reactions Analysis

Types of Reactions: Methicillin-d6 Sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methicillin-d6 Sodium is widely used in scientific research, particularly in the fields of:

    Chemistry: To study the reaction mechanisms and pathways of beta-lactam antibiotics.

    Biology: To investigate the metabolic fate of methicillin in biological systems.

    Medicine: To understand the pharmacokinetics and pharmacodynamics of methicillin, aiding in the development of new antibiotics.

    Industry: Used as a reference standard in the quality control of methicillin production.

Mechanism of Action

Methicillin-d6 Sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains in the bacterial cell wall. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. The molecular targets include penicillin-binding proteins, particularly PBP2a, which is associated with methicillin resistance in Staphylococcus aureus .

Comparison with Similar Compounds

Table 1: Comparison of Methicillin-d6 Sodium with Non-Deuterated β-Lactams

Compound Chemical Class Molecular Formula Molecular Weight (g/mol) Purity Clinical Data Antimicrobial Spectrum Application
This compound Penicillin (deuterated) C₁₇H₁₃D₆N₂NaO₆S 408.43 >98% No Gram-positive bacteria* Research only
Methicillin Sodium Penicillin C₁₇H₂₀N₂NaO₆S 402.41 98.12% Yes Penicillinase-producing Staphylococcus Therapeutic
Dicloxacillin Sodium Penicillin C₁₉H₁₆Cl₂N₃NaO₅S 510.31 Not specified Yes MRSA (limited), Gram-positive Therapeutic
Mezlocillin Sodium Ureidopenicillin C₂₁H₂₄N₅NaO₈S₂ 561.57 Not specified Yes Broad-spectrum (Gram-negative inclusive) Therapeutic
Hetacillin Potassium Penicillin prodrug C₁₉H₂₃KN₃O₄S Not specified Not specified Yes Similar to ampicillin Therapeutic

Notes:

  • This compound’s deuterium substitution increases molecular weight by ~6 g/mol compared to Methicillin Sodium, reflecting isotopic enrichment .
  • Non-deuterated β-lactams (e.g., Mezlocillin Sodium) exhibit broader spectra and higher purity (e.g., Meropenem trihydrate: 99.92%) due to established manufacturing standards .

Deuterated Analogs in Research

Table 2: Comparison with Other Deuterated Antibiotics

Compound Chemical Class Purity Clinical Data Key Differences from this compound
This compound Penicillin >98% No Used for penicillin-binding protein studies
Meropenem-d6 Carbapenem >98% No Targets carbapenemase-resistant Enterobacteriaceae
Metronidazole-d3 Nitroimidazole >98% No Focuses on anaerobic bacteria/protozoa

Key Findings :

  • Deuterated compounds universally lack clinical data, as their roles are confined to analytical and mechanistic research .
  • This compound’s smaller batch sizes (2.5–25 mg) reflect niche applications compared to non-deuterated analogs (e.g., Methicillin Sodium: 50 mg) .

Antibiotics from Other Classes

Table 3: Non-β-Lactam Comparators

Compound Chemical Class Molecular Weight (g/mol) Purity Clinical Data Mechanism of Action
Methacycline HCl Tetracycline 478.88 99.71% Yes Inhibits bacterial protein synthesis
Metronidazole Nitroimidazole 171.16 >98% Yes DNA disruption in anaerobes

Insights :

  • This compound’s β-lactam mechanism (penicillin-binding protein inhibition) contrasts with protein synthesis inhibitors (e.g., Methacycline) or DNA-targeting agents (e.g., Metronidazole) .
  • Non-β-lactams often have higher purity and well-characterized clinical profiles due to decades of therapeutic use .

Research Implications and Limitations

  • Analytical Utility : this compound’s isotopic labeling enables precise quantification in mass spectrometry, addressing matrix effects in biological samples .
  • Synthesis Challenges : Lower purity (>98% vs. 99.92% for Meropenem trihydrate) may reflect difficulties in deuterium incorporation .

Q & A

Q. What systematic review strategies identify gaps in the literature on this compound’s stability in renal impairment models?

  • Methodological Answer : Conduct a PRISMA-compliant review. Search MEDLINE, Embase, and Cochrane Library using MeSH terms (e.g., "Deuterium/pharmacokinetics," "Renal Insufficiency/metabolism"). Screen for studies reporting creatinine clearance-adjusted dosing. Use GRADE criteria to assess evidence quality and highlight understudied areas (e.g., drug accumulation in uremic sera) .

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